8-Tridecen-1-ol, acetate, (E)-
Description
(E)-8-Tridecen-1-ol acetate (C₁₅H₂₈O₂) is a monounsaturated acetate ester characterized by a 13-carbon chain (tridecene) with a double bond at the 8th position in the E (trans) configuration. These compounds are often utilized as pheromones in agrochemicals or intermediates in organic synthesis .
Properties
Molecular Formula |
C15H30O3 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
acetic acid;(E)-tridec-8-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h5-6,14H,2-4,7-13H2,1H3;1H3,(H,3,4)/b6-5+; |
InChI Key |
BYPIFPVVLOVDDO-IPZCTEOASA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCO.CC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tridecen-1-ol, acetate, (E)- typically involves the esterification of 8-Tridecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 8-Tridecen-1-ol, acetate, (E)- may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Tridecen-1-ol, acetate, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-Tridecenal or 8-Tridecenoic acid.
Reduction: Formation of 8-Tridecen-1-ol.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
8-Tridecen-1-ol, acetate, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and pheromonal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 8-Tridecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s pheromonal properties are linked to its interaction with olfactory receptors in insects.
Comparison with Similar Compounds
Structural Analogues by Chain Length and Double Bond Position
The table below compares (E)-8-Tridecen-1-ol acetate with compounds of varying chain lengths and double bond positions:
*Note: Molecular weight calculated based on formula.
Key Observations:
- Chain Length Impact : Increasing chain length (e.g., dodecen [C12] → tetradecen [C14] → octadecen [C18]) correlates with higher molecular weight and reduced volatility. For example, (E)-8-Dodecen-1-ol acetate (C14) has a vaporization enthalpy (ΔvapH°) of 80.5 kJ/mol , whereas longer-chain homologs like (E)-11-Octadecen-1-ol acetate (C20) are less volatile and more persistent in the environment.
- Double Bond Position : The position of the double bond influences biological activity. (E)-8-Tridecen-1-ol acetate (8E) and (2E)-2-Tridecen-1-ol acetate (2E) differ in pheromone specificity; for instance, the 2E isomer is used in synthetic attractants for pests like moths .
Physicochemical Properties
- Volatility : Shorter-chain acetates (e.g., C14) exhibit higher volatility, making them suitable for airborne pheromone applications. (E)-8-Dodecen-1-ol acetate’s ΔvapH° of 80.5 kJ/mol suggests moderate volatility, ideal for controlled release in pest traps.
- Polarity : Polar surface area (TPSA) and logP values influence membrane permeability. For example, cyclohexyl acetate (TPSA ~26 Ų) is cell-permeable, whereas longer-chain acetates like (E)-8-Tetradecen-1-ol acetate may have higher logP values, favoring lipid solubility .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (E)-8-Tridecen-1-ol acetate using analytical techniques?
- Methodological Answer :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Use retention indices (RI) and mass spectral libraries for identification. For example, (E)-8-Tridecen-1-ol acetate has a retention index (RI) of 1703 and a molecular ion peak at m/z 240 (C₁₅H₂₈O₂) .
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the acetate group (δ ~2.0 ppm for CH₃CO) and the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .
- Reference Data : Cross-validate with databases like NIST Chemistry WebBook or published spectra from authoritative sources (e.g., Bedoukian Research) .
Q. What are the standard protocols for synthesizing (E)-8-Tridecen-1-ol acetate in a laboratory setting?
- Methodological Answer :
- Acetylation of Alcohol Precursor : React (E)-8-Tridecen-1-ol with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) under inert conditions. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .
- Purification : Use column chromatography (silica gel, gradient elution) or fractional distillation to isolate the acetate ester. Confirm purity (>98%) via GC-FID .
- Safety : Follow protocols for handling anhydrides (e.g., use fume hoods, PPE) .
Q. What safety precautions are critical when handling (E)-8-Tridecen-1-ol acetate?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways due to potential ecological toxicity .
- Storage : Store in sealed containers under nitrogen at 2–8°C to prevent oxidation .
II. Advanced Research Questions
Q. How can researchers experimentally determine the thermodynamic properties of (E)-8-Tridecen-1-ol acetate, such as enthalpy of vaporization (ΔvapH)?
- Methodological Answer :
- Gas Chromatography (GC) Method : Measure vapor pressure at multiple temperatures (e.g., 353–398 K) and apply the Clausius-Clapeyron equation. For similar acetates, ΔvapH ranges from 89.1 to 90.0 kJ/mol .
- Data Table :
| Method | ΔvapH (kJ/mol) | Temperature Range (K) | Reference |
|---|---|---|---|
| GC | 89.1 | 353–398 | |
| GC | 90.0 | 303–317 |
Q. What advanced techniques differentiate (E)- and (Z)-isomers of 8-Tridecen-1-ol acetate?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Resolve stereochemistry by analyzing chiral centers and alkene configurations .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted spectra for (E) vs. (Z) isomers .
- Olefin Metathesis : Use stereospecific catalysts (e.g., Grubbs) to probe isomer reactivity differences .
Q. How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved in literature?
- Methodological Answer :
- Systematic Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Collaborative Studies : Partner with independent labs to validate results, as done in NIST interlaboratory comparisons .
Q. What methodologies are used to study the ecological role of (E)-8-Tridecen-1-ol acetate as a pheromone or semiochemical?
- Methodological Answer :
- Electroantennography (EAG) : Measure antennal responses in target insects (e.g., moths) to confirm bioactivity .
- Field Trapping : Deploy lures with synthetic (E)-8-Tridecen-1-ol acetate to assess attraction rates vs. controls .
- Metabolomic Profiling : Use LC-MS to track degradation products in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
